molecular formula C12H22NO4- B14353905 6-[2-(Diethylamino)ethoxy]-6-oxohexanoate CAS No. 90803-51-3

6-[2-(Diethylamino)ethoxy]-6-oxohexanoate

Cat. No.: B14353905
CAS No.: 90803-51-3
M. Wt: 244.31 g/mol
InChI Key: YPFZMPJXTBJRCP-UHFFFAOYSA-M
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Description

6-[2-(Diethylamino)ethoxy]-6-oxohexanoate is an organic compound with the molecular formula C12H23NO4. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. The compound’s structure features a diethylamino group, an ethoxy group, and a hexanoate backbone, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-(Diethylamino)ethoxy]-6-oxohexanoate typically involves the reaction of diethylaminoethanol with hexanoic acid derivatives. One common method is the esterification of hexanoic acid with 2-(diethylamino)ethanol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the formation of the ester bond.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

6-[2-(Diethylamino)ethoxy]-6-oxohexanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the diethylamino group or the ethoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like halides (e.g., NaCl, KBr) or amines (e.g., NH3) can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Substituted amines or ethers.

Scientific Research Applications

6-[2-(Diethylamino)ethoxy]-6-oxohexanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-[2-(Diethylamino)ethoxy]-6-oxohexanoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular processes. For example, it has been shown to inhibit cholesterol synthesis by targeting oxidosqualene cyclase, leading to alterations in cholesterol metabolism and intracellular trafficking .

Comparison with Similar Compounds

6-[2-(Diethylamino)ethoxy]-6-oxohexanoate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific structural features and its ability to participate in a wide range of chemical reactions, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

90803-51-3

Molecular Formula

C12H22NO4-

Molecular Weight

244.31 g/mol

IUPAC Name

6-[2-(diethylamino)ethoxy]-6-oxohexanoate

InChI

InChI=1S/C12H23NO4/c1-3-13(4-2)9-10-17-12(16)8-6-5-7-11(14)15/h3-10H2,1-2H3,(H,14,15)/p-1

InChI Key

YPFZMPJXTBJRCP-UHFFFAOYSA-M

Canonical SMILES

CCN(CC)CCOC(=O)CCCCC(=O)[O-]

Origin of Product

United States

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